molecular formula C22H27N3O5S B296244 2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B296244
M. Wt: 445.5 g/mol
InChI Key: JUDCBUXYMHSMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. This drug has shown promising results in preclinical and clinical studies, and it is currently being investigated for its potential therapeutic applications.

Mechanism of Action

EMA401 acts by selectively blocking the activity of the angiotensin II type 2 receptor (AT2R). This receptor is known to be involved in pain signaling pathways, and blocking its activity can reduce pain sensitivity. EMA401 has been shown to be highly selective for the AT2R, and it does not affect the activity of other angiotensin receptors.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain sensitivity in animal models of neuropathic pain. This effect is thought to be due to the drug's ability to block the activity of the AT2R, which is involved in pain signaling pathways. EMA401 has also been shown to have anti-inflammatory effects, which may contribute to its pain-reducing effects.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages as a research tool. It is a small molecule drug that can be easily synthesized, and it has been extensively studied in preclinical and clinical studies. However, EMA401 has some limitations as a research tool. It is a drug that is being developed for therapeutic use, and its effects on pain may be difficult to separate from its potential side effects. Additionally, the drug's mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is the drug's mechanism of action. Further studies are needed to fully understand how EMA401 blocks the activity of the AT2R and how this contributes to its pain-reducing effects. Another area of interest is the drug's potential use in other types of pain, such as chronic pain and inflammatory pain. Finally, there is interest in developing new drugs that target the AT2R, based on the success of EMA401 in preclinical and clinical studies.

Synthesis Methods

The synthesis of EMA401 involves several steps. It starts with the reaction of 4-ethyl(methylsulfonyl)aniline with 2-nitrobenzoyl chloride to form 2-[4-ethyl(methylsulfonyl)anilino]-N-(2-nitrophenyl)acetamide. This compound is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then coupled with 4-(4-morpholinyl)benzoyl chloride to form EMA401.

Scientific Research Applications

EMA401 has been extensively studied for its potential therapeutic applications in neuropathic pain. In preclinical studies, this drug has been shown to reduce pain sensitivity in animal models of neuropathic pain. In clinical trials, EMA401 has been found to be safe and well-tolerated, and it has shown efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O5S/c1-3-17-8-10-18(11-9-17)25(31(2,28)29)16-21(26)23-20-7-5-4-6-19(20)22(27)24-12-14-30-15-13-24/h4-11H,3,12-16H2,1-2H3,(H,23,26)

InChI Key

JUDCBUXYMHSMDG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C

Origin of Product

United States

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